

# Leniolisib Phosphate drug interaction considerations in co-treatment studies.

Author: BenchChem Technical Support Team. Date: December 2025



# Leniolisib Phosphate Drug Interaction Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the drug interaction considerations for **Leniolisib Phosphate** in co-treatment studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Leniolisib and which cytochrome P450 (CYP) enzyme is predominantly involved?

A1: Leniolisib is primarily metabolized in the liver through oxidative metabolism. The major enzyme responsible for its metabolism is CYP3A4, accounting for approximately 94.5% of the oxidative metabolism.[1][2] Minor contributions are made by CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%).[1][2] The main circulating component in plasma is the unchanged parent drug.[1]

Q2: What are the key drug interaction considerations when Leniolisib is the "victim" drug (i.e., its concentration is affected by another drug)?

### Troubleshooting & Optimization





A2: Leniolisib is a substrate of CYP3A4. Therefore, co-administration with strong inhibitors of CYP3A4 should be avoided as it can significantly increase Leniolisib's plasma concentration.[1] A clinical study investigating the effect of itraconazole, a strong dual inhibitor of CYP3A4 and P-glycoprotein (P-gp), on a single 10 mg oral dose of Leniolisib demonstrated a 2.1-fold increase in the area under the curve (AUC) and a 1.25-fold increase in the maximum concentration (Cmax) of Leniolisib.[3] Conversely, co-administration with strong or moderate inducers of CYP3A4 is also best avoided as this may decrease Leniolisib's plasma concentrations and potentially reduce its efficacy.[3]

Q3: What are the known effects of Leniolisib as a "perpetrator" drug (i.e., affecting the concentration of other drugs)?

A3: In vitro studies have shown that Leniolisib is an inhibitor of CYP1A2, as well as the transporters BCRP, OATP1B1, and OATP1B3.[1] Therefore, concomitant use of Leniolisib with drugs that are sensitive substrates of CYP1A2 may lead to increased concentrations of the coadministered drug. Caution is advised when co-administering Leniolisib with substrates of BCRP, OATP1B1, and OATP1B3. The FDA has recommended a cocktail drug-drug interaction (DDI) study to assess the clinical significance of these findings.[4]

## **Troubleshooting Guide**

Issue: Unexpectedly high or low Leniolisib plasma concentrations in a co-treatment study.

- Review Co-administered Medications: Check if the subject is taking any medications known to be strong inhibitors or inducers of CYP3A4.
- Consult Drug Interaction Tables: Refer to the provided tables summarizing the effects of CYP3A4 inhibitors and inducers on Leniolisib pharmacokinetics.
- Consider P-gp Inhibition: While a clinical study showed that the strong P-gp inhibitor quinidine did not significantly alter Leniolisib's pharmacokinetics, it is a factor to consider, especially with drugs that are potent inhibitors of both CYP3A4 and P-gp.[3]

Issue: Altered plasma concentrations of a co-administered drug in the presence of Leniolisib.

 Identify the Metabolic Pathway of the Co-administered Drug: Determine if the affected drug is a substrate of CYP1A2, BCRP, OATP1B1, or OATP1B3.



- Monitor for Clinical Effects: If the co-administered drug has a narrow therapeutic index,
  closely monitor for any signs of increased exposure or adverse events.
- Future Study Design: For future studies, consider enrolling in the planned cocktail DDI study to gain more definitive clinical data on these potential interactions.

## **Quantitative Data Summary**

Table 1: Effect of Strong CYP3A4 and P-gp Inhibitors on Leniolisib Pharmacokinetics

| Co-<br>administere<br>d Drug                          | Leniolisib<br>Dose   | N  | Fold<br>Change in<br>AUC | Fold<br>Change in<br>Cmax | Reference |
|-------------------------------------------------------|----------------------|----|--------------------------|---------------------------|-----------|
| Itraconazole<br>(Strong<br>CYP3A4/P-<br>gp Inhibitor) | 10 mg single<br>dose | 20 | 2.1                      | 1.25                      | [3]       |
| Quinidine<br>(Strong P-gp<br>Inhibitor)               | 10 mg single<br>dose | 20 | No alteration            | No alteration             | [3]       |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

## **Experimental Protocols**

Key Experiment: Clinical Drug-Drug Interaction Study of Leniolisib with Itraconazole and Quinidine

Objective: To investigate the effect of a strong CYP3A4/P-gp inhibitor (itraconazole) and a strong P-gp inhibitor (quinidine) on the pharmacokinetics of a single oral dose of Leniolisib in healthy male subjects.[3]

#### Study Design:

A fixed-sequence, 3-way crossover study.[3]



- Phase 1: A single oral dose of 10 mg Leniolisib was administered alone.
- Washout Period: A washout period was observed between phases.[3]
- Phase 2: 200 mg of itraconazole was administered once daily for 9 days, with a single 10 mg oral dose of Leniolisib co-administered on day 5.[3]
- Washout Period: Another washout period was observed.
- Phase 3: 300 mg of quinidine was administered 1 hour before and 3 hours after a single 10 mg oral dose of Leniolisib.[3]

#### Pharmacokinetic Sampling:

 Serial blood samples were collected at predefined time points after each Leniolisib administration to determine the plasma concentrations of Leniolisib.

#### Bioanalytical Method:

 Plasma concentrations of Leniolisib were measured using a validated bioanalytical method (details not specified in the provided abstract).

#### Pharmacokinetic Analysis:

- Pharmacokinetic parameters, including AUC and Cmax, were calculated for Leniolisib in each phase of the study.
- The geometric mean ratios of AUC and Cmax for Leniolisib with and without the inhibitors were determined to assess the magnitude of the drug interaction.

## **Visualizations**





Click to download full resolution via product page

Caption: Leniolisib Metabolism and Interactions as a Victim Drug.



Click to download full resolution via product page

Caption: Leniolisib's Potential as a Perpetrator Drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharming announces positive topline data in pediatric clinical trial of leniolisib | Pharming Group N.V. [pharming.com]
- 4. live.euronext.com [live.euronext.com]
- To cite this document: BenchChem. [Leniolisib Phosphate drug interaction considerations in co-treatment studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608519#leniolisib-phosphate-drug-interactionconsiderations-in-co-treatment-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com